(S)-2-Acetamidohexanoic acid (S)-2-Acetamidohexanoic acid
Brand Name: Vulcanchem
CAS No.: 15891-49-3
VCID: VC21537623
InChI: InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1
SMILES: CCCCC(C(=O)O)NC(=O)C
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol

(S)-2-Acetamidohexanoic acid

CAS No.: 15891-49-3

Cat. No.: VC21537623

Molecular Formula: C8H15NO3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Acetamidohexanoic acid - 15891-49-3

CAS No. 15891-49-3
Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
IUPAC Name (2S)-2-acetamidohexanoic acid
Standard InChI InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1
Standard InChI Key JDMCEGLQFSOMQH-ZETCQYMHSA-N
Isomeric SMILES CCCC[C@@H](C(=O)O)NC(=O)C
SMILES CCCCC(C(=O)O)NC(=O)C
Canonical SMILES CCCCC(C(=O)O)NC(=O)C

Chemical Structure and Properties

(S)-2-Acetamidohexanoic acid is a modified amino acid with defined stereochemistry at the alpha carbon. Its structure combines an acetyl group attached to the amino function of L-norleucine, creating a protected amino acid that finds numerous applications in organic synthesis.

Basic Molecular Information

The compound possesses a well-defined molecular structure with important characteristics that determine its reactivity and applications.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
CAS Number15891-49-3
IUPAC Name(2S)-2-acetamidohexanoic acid
PubChem CID6995109

The molecular structure features a chiral center at the alpha carbon with the S configuration, which is critical for its biological activity and applications in asymmetric synthesis .

Physical and Chemical Properties

Understanding the physical and chemical properties of (S)-2-Acetamidohexanoic acid is essential for its proper handling and application in research settings.

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateSolid at room temperature
Boiling Point378.3°C at 760 mmHg
Solubility0.31 M
XLogP30.7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count5
Topological Polar Surface Area66.4 Ų

The compound exhibits moderate lipophilicity (XLogP3 = 0.7) and possesses both hydrogen bond donor and acceptor capabilities, making it suitable for various biochemical interactions . The presence of five rotatable bonds provides conformational flexibility, which can be advantageous in molecular recognition processes.

Structural Identifiers

For research purposes, various identifiers are used to precisely characterize (S)-2-Acetamidohexanoic acid in chemical databases and literature.

Table 3: Structural Identifiers

Identifier TypeValue
Standard InChIInChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1
Standard InChIKeyJDMCEGLQFSOMQH-ZETCQYMHSA-N
SMILESCCCCC@@HNC(=O)C
Canonical SMILESCCCCC(C(=O)O)NC(=O)C

These identifiers provide unambiguous structural representations that can be used across different chemical databases and software platforms .

Nomenclature and Synonyms

(S)-2-Acetamidohexanoic acid is known by several names in scientific literature, which reflect its chemical structure and relationships to other compounds.

Table 4: Common Synonyms and Alternative Names

Synonym
N-Acetyl-L-norleucine
Acetyl-L-norleucine
Ac-Nle-OH
L-Norleucine, N-acetyl-
N-Acetylnorleucine
N-alpha-Acetyl-L-norleucine
Acetyl-L-2-aminohexanoic acid

The variety of synonyms reflects the compound's relevance across different fields of chemistry and biochemistry .

Applications in Research and Development

(S)-2-Acetamidohexanoic acid serves diverse functions in scientific research, particularly in pharmaceutical development and biochemical studies.

Medicinal Chemistry Applications

In medicinal chemistry, this compound demonstrates significant utility in drug development processes.

The chiral nature of (S)-2-Acetamidohexanoic acid makes it particularly valuable in the development of enantiomerically pure drugs . Stereochemical purity is often crucial for therapeutic efficacy, as different enantiomers may exhibit vastly different biological activities. The defined stereocenter in this compound provides a reliable building block for creating structurally complex pharmaceutical ingredients with precise spatial arrangements.

As a modified amino acid, it shares structural similarities with natural amino acids while possessing distinctive properties that can be leveraged to design novel therapeutic agents targeting specific biological pathways . These structural modifications can enhance stability, alter binding characteristics, or improve pharmacokinetic properties of peptide-based drugs.

Peptide Synthesis

The compound plays a significant role in peptide chemistry, particularly in controlled synthetic approaches.

In peptide synthesis, protecting groups like the acetamide group found in (S)-2-Acetamidohexanoic acid are essential for preventing unwanted side reactions. The acetyl group effectively masks the reactive amino function, allowing for selective chemical transformations at other positions within a molecule.

Enzymatic and Protein Interaction Studies

The structural similarity of (S)-2-Acetamidohexanoic acid to natural amino acids makes it useful for investigating enzyme mechanisms and protein interactions .

When incorporated into peptides or proteins, this compound can serve as a probe to study enzyme-substrate interactions, potentially revealing insights about binding pockets and catalytic mechanisms. Such studies are valuable for understanding biological processes at the molecular level and can inform the development of enzyme inhibitors or modulators.

Synthesis and Production

Various synthetic routes have been developed to produce (S)-2-Acetamidohexanoic acid with high purity and stereochemical integrity.

The most common approach involves the N-acetylation of L-norleucine using acetylating agents such as acetic anhydride or acetyl chloride under controlled conditions. This straightforward transformation protects the amino group while preserving the stereochemistry of the alpha carbon.

Alternative methods may include:

  • Asymmetric synthesis starting from prochiral precursors

  • Enzymatic resolutions of racemic mixtures

  • Stereoselective transformations of other protected amino acids

Each synthetic strategy offers advantages in terms of scalability, cost-effectiveness, or stereochemical control, allowing researchers to select the most appropriate method based on their specific requirements.

Current Research Trends

Current research involving (S)-2-Acetamidohexanoic acid spans multiple fields, reflecting its versatility as a chemical building block.

In pharmaceutical research, the compound continues to be explored for its potential in designing novel therapeutic agents . Its incorporation into peptide-based drugs may offer advantages in terms of stability, bioavailability, or receptor selectivity compared to conventional amino acids.

The compound also serves as a valuable model system for studying the effects of structural modifications on amino acid properties and behaviors in various biochemical contexts. Such fundamental research contributes to our broader understanding of structure-activity relationships in biological systems.

QuantityTypical Availability
1 gram10-20 days
5 grams10-20 days
10 grams10-20 days

The compound is generally supplied with high purity (typically ≥97%) suitable for research applications . Pricing varies depending on quantity, purity, and supplier, with bulk discounts typically available for larger quantities.

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